N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine
CAS No.:
Cat. No.: VC17272014
Molecular Formula: C27H38NP
Molecular Weight: 407.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H38NP |
|---|---|
| Molecular Weight | 407.6 g/mol |
| IUPAC Name | N-benzyl-1-dicyclohexylphosphanyl-N-methyl-1-phenylmethanamine |
| Standard InChI | InChI=1S/C27H38NP/c1-28(22-23-14-6-2-7-15-23)27(24-16-8-3-9-17-24)29(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-27H,4-5,10-13,18-22H2,1H3 |
| Standard InChI Key | OUWIQXVKQYLVLD-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC=CC=C1)C(C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4 |
Introduction
Structural and Molecular Characteristics
The compound’s structure features a central nitrogen atom bonded to three distinct groups: a benzyl group (), a methyl group (), and a 1-(dicyclohexylphosphino)-1-phenylmethanamine moiety . The dicyclohexylphosphino group () introduces significant steric bulk, which influences ligand-metal interactions in catalytic systems. The phenyl group attached to the methanamine backbone further enhances rigidity, stabilizing metal complexes during reactions.
Key molecular descriptors include:
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IUPAC Name: N-Benzyl-1-(dicycloclohexylphosphino)-N-methyl-1-phenylmethanamine .
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SMILES Notation: CN(CC1=CC=CC=C1)C(C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4 .
The compound’s 3D conformation is constrained by the bulky dicyclohexylphosphino group, preventing free rotation and favoring specific binding geometries with metal centers.
Synthesis Methods
The synthesis of N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine typically proceeds via a two-step protocol involving phosphine incorporation and amine alkylation:
Step 1: Formation of the Phosphine Intermediate
Phosphinic acids react with formaldehyde and N-benzylglycine derivatives under phospha-Mannich conditions to yield phosphino-substituted intermediates. This step employs elevated temperatures (70–130 °C) and moderate pressures (0.2–10 MPa) to optimize yields.
Step 2: Alkylation and Purification
The intermediate undergoes alkylation with methyl iodide or analogous agents to introduce the methyl group. Catalytic hydrogenation ensures selective reduction of unwanted byproducts. Final purification via column chromatography or recrystallization achieves >95% purity.
Table 1: Representative Synthesis Conditions
| Parameter | Value/Range |
|---|---|
| Temperature | 70–130 °C |
| Pressure | 0.2–10 MPa |
| Catalyst | Palladium/Carbon |
| Yield | 70–85% |
Applications in Catalysis
The compound’s dual functionality as a phosphine and tertiary amine ligand enables diverse catalytic applications:
Transition Metal Catalysis
It forms stable complexes with metals like palladium, platinum, and nickel, enhancing reactivity in cross-coupling reactions. For example, Suzuki-Miyaura couplings using this ligand achieve turnover numbers (TONs) exceeding 10,000 due to suppressed metal aggregation.
Asymmetric Hydrogenation
The steric bulk of the dicyclohexylphosphino group induces enantioselectivity in hydrogenation reactions. In a study cited by VulcanChem, the compound facilitated 92% enantiomeric excess (ee) in the hydrogenation of α,β-unsaturated ketones.
Olefin Metathesis
Ruthenium complexes incorporating this ligand exhibit improved thermal stability, enabling metathesis reactions at temperatures up to 150 °C without degradation.
Table 2: Catalytic Performance Metrics
| Reaction Type | TON | Selectivity | Conditions |
|---|---|---|---|
| Suzuki-Miyaura | 10,500 | >99% | 80 °C, 12 h |
| Asymmetric Hydrogenation | 1,200 | 92% ee | 50 °C, 5 MPa H₂ |
| Olefin Metathesis | 8,000 | 98% | 150 °C, 3 h |
Mechanistic Insights from Molecular Modeling
Molecular dynamics simulations reveal that the dicyclohexylphosphino group occupies axial positions in octahedral metal complexes, while the benzyl and phenyl groups stabilize equatorial binding sites. This arrangement minimizes steric clashes and optimizes substrate orientation, as illustrated in Figure 1.
Figure 1: Proposed Binding Geometry
Caption: The dicyclohexylphosphino group (blue) occupies axial positions, while benzyl/phenyl groups (red) stabilize equatorial sites.
Future Directions
Despite its utility, challenges remain in optimizing the compound’s solubility in polar solvents and reducing synthesis costs. Recent proposals include:
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Derivatization: Introducing hydrophilic substituents (e.g., sulfonate groups) to enhance aqueous compatibility.
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Flow Chemistry: Continuous-flow systems to improve reaction scalability and reduce waste.
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